N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a structurally complex small molecule characterized by a quinazolinone core fused with a 1,3-benzodioxole moiety. Key functional groups include a morpholine-4-yl carbonyl substituent and a thioether linkage, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O8S/c1-2-25(28(36)32-8-10-37-11-9-32)42-29-31-20-14-24-23(40-17-41-24)13-19(20)27(35)33(29)7-3-4-26(34)30-15-18-5-6-21-22(12-18)39-16-38-21/h5-6,12-14,25H,2-4,7-11,15-17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJCWUVEQLEGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)SC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a synthetic small molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with an average molecular weight of approximately 805.91 g/mol. The structural complexity suggests potential interactions with various biological targets.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₄₆H₅₁N₃O₁₀ |
| Molecular Weight | 805.91 g/mol |
| IUPAC Name | N-[(2H-1,3-benzodioxol-5-yl)methyl]-... |
| CAS Number | Not available |
Research indicates that compounds containing the benzodioxole moiety exhibit a range of biological activities, including:
Case Studies and Research Findings
A study conducted on related benzodioxole compounds highlighted their effectiveness as COX inhibitors with IC50 values ranging from 0.725 µM to 27.06 µM against COX enzymes . This indicates that modifications to the benzodioxole structure can significantly impact biological activity.
Table 2: Comparative COX Inhibition Data
| Compound | IC50 (µM) COX1 | IC50 (µM) COX2 |
|---|---|---|
| Benzodioxole Derivative A | 1.12 | 3.34 |
| Benzodioxole Derivative B | 0.725 | 1.45 |
| N-[...this compound...] | Pending | Pending |
Cytotoxicity Studies
In vitro studies have shown that certain benzodioxole derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa cells at concentrations higher than those required for COX inhibition . This suggests a need for further investigation into the therapeutic index of this compound.
Future Directions
Given the promising biological activities associated with similar compounds, further research is warranted to:
- Conduct Structure–Activity Relationship (SAR) Studies : Understanding how structural variations affect biological activity can lead to the optimization of this compound for therapeutic use.
- Perform In Vivo Studies : Animal models should be employed to evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Explore Additional Biological Targets : Investigating other potential targets beyond COX enzymes may reveal broader therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarity and Molecular Descriptors
The compound’s benzodioxole and morpholine groups are shared with several bioactive molecules. For instance:
- Oleanolic acid (OA) and hederagenin (HG): Both triterpenoids with similar scaffolds exhibit overlapping mechanisms of action (MOAs) due to structural congruence .
- Gallic acid (GA) : Despite superficial similarities (aromatic rings), GA’s distinct molecular descriptors (e.g., polar surface area, logP) result in divergent biological activities compared to OA/HG .
Table 1: Molecular Descriptor Comparison
| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | ~650 (estimated) | ~3.2 | ~120 |
| Oleanolic Acid (OA) | 456.7 | 6.5 | 57.5 |
| Hederagenin (HG) | 472.7 | 6.1 | 87.5 |
| Gallic Acid (GA) | 170.1 | 0.7 | 97.9 |
Data derived from analogous studies .
Target Affinity and Molecular Docking Profiles
Molecular docking analyses of structurally similar compounds reveal that shared scaffolds often bind to overlapping protein targets. For example:
Discussion of Mechanistic Implications
The compound’s hybrid architecture suggests dual mechanisms:
Benzodioxole-mediated enzyme inhibition (e.g., CYP450 modulation).
Morpholine-driven GPCR interactions (e.g., serotonin or dopamine receptor partial agonism). These hypotheses align with systems pharmacology principles, where scaffold similarity predicts target overlap .
Limitations and Contradictory Findings
- Structural similarity ≠ functional equivalence : highlights that only 20% of structurally similar compounds share significant transcriptome overlap, emphasizing the need for empirical validation .
- QSAR limitations: Predictive accuracy diminishes for novel scaffolds lacking analogous backbones, as seen in GA’s outlier behavior compared to OA/HG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
